

Comprehensive Guide: Assessing Selectivity and Off-Target Effects of 5-Phenylisothiazole Derivatives

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Compound of Interest

Compound Name: 5-Phenylisothiazole

CAS No.: 1075-21-4

Cat. No.: B086038

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Executive Summary: The Isothiazole Scaffold in Drug Discovery

5-Phenylisothiazole derivatives represent a privileged scaffold in medicinal chemistry, distinct from their thiazole bioisosteres due to the unique reactivity of the 1,2-thiazole (N-S bond) system. While these derivatives exhibit potent efficacy as c-Met/Aurora kinase inhibitors, antifungal agents (CYP51 inhibitors), and antimicrobial effectors, their development is frequently attrition-prone due to "off-target" toxicity.

This guide provides a technical roadmap for assessing the selectivity profile of **5-phenylisothiazole** derivatives. Unlike standard thiazoles, the isothiazole ring possesses inherent electrophilicity, making it susceptible to nucleophilic attack by cellular thiols (e.g., glutathione, cysteine residues), leading to false-positive bioactivity (PAINS) or idiosyncratic toxicity.

Chemical Biology Context: Mechanism & Selectivity

To accurately assess off-target effects, one must distinguish between pharmacological off-targets (promiscuous binding) and chemical off-targets (covalent reactivity).

Structural Comparison: Isothiazoles vs. Alternatives

The **5-phenylisothiazole** scaffold is often compared to 3-phenylisothiazoles and benzisothiazoles. The position of the phenyl group and the integrity of the heteroaromatic ring dictate the off-target profile.

Feature	5-Phenylisothiazole (Focus)	3-Phenylisothiazole (Alternative)	Benzisothiazole (Alternative)
Primary Target Class	Kinases (c-Met, Aurora), Fungal CYP51	GPCRs, Ion Channels	Proteases, Antimicrobial
Electronic Character	Moderate Electrophile (S-N bond)	Stable Heterocycle	High Electrophile (Sacrificial)
Major Off-Target Risk	CYP450 Inhibition (Metabolic stall), Kinase Promiscuity	Low Selectivity (Lipophilic binding)	Covalent Adducts (Glutathione depletion)
Metabolic Stability	Moderate (Ring opening possible)	High	Low (Rapid ring opening)
Selectivity Index (SI)	High (if optimized at C-3/C-4)	Moderate	Low (General toxicity)

The "S-N Bond" Liability

Unlike thiazoles (C-S-C), the isothiazole N-S bond is a weak point. High-reactive derivatives can act as "suicide substrates," covalently modifying off-target proteins.

- Causality: If your IC₅₀ shifts significantly (>10-fold) between a 1-hour and 24-hour incubation, suspect a covalent mechanism (time-dependent inhibition) rather than reversible binding.

Comparative Profiling: Performance Benchmarks

When validating a **5-phenylisothiazole** lead, compare its profile against standard "Tool Compounds" to benchmark selectivity.

Benchmark Table: Selectivity Metrics

Data synthesized from kinase profiling and cytotoxicity studies (e.g., MCF-7, HepG2 models).

Metric	5-Phenylisothiazole Lead	Staurosporine (Broad Kinase Inhibitor)	Fluconazole (CYP51 Standard)	Isothiazolone (MIT) (Reactive Control)
Kinase Selectivity Score (S(35))	< 0.15 (Target: High Selectivity)	> 0.60 (Promiscuous)	N/A	N/A
CYP3A4 IC50 (Human)	> 10 μ M (Desired)	N/A	> 50 μ M	N/A
hERG Inhibition (Cardiotoxicity)	> 30 μ M (Safety Threshold)	Variable	> 100 μ M	N/A
Cytotoxicity (MCF-7 IC50)	> 20 μ M (unless oncology target)	< 0.01 μ M	> 100 μ M	< 1 μ M (General Toxin)
GSH Reactivity (t1/2)	> 24 h (Stable)	Stable	Stable	< 30 min (Reactive)

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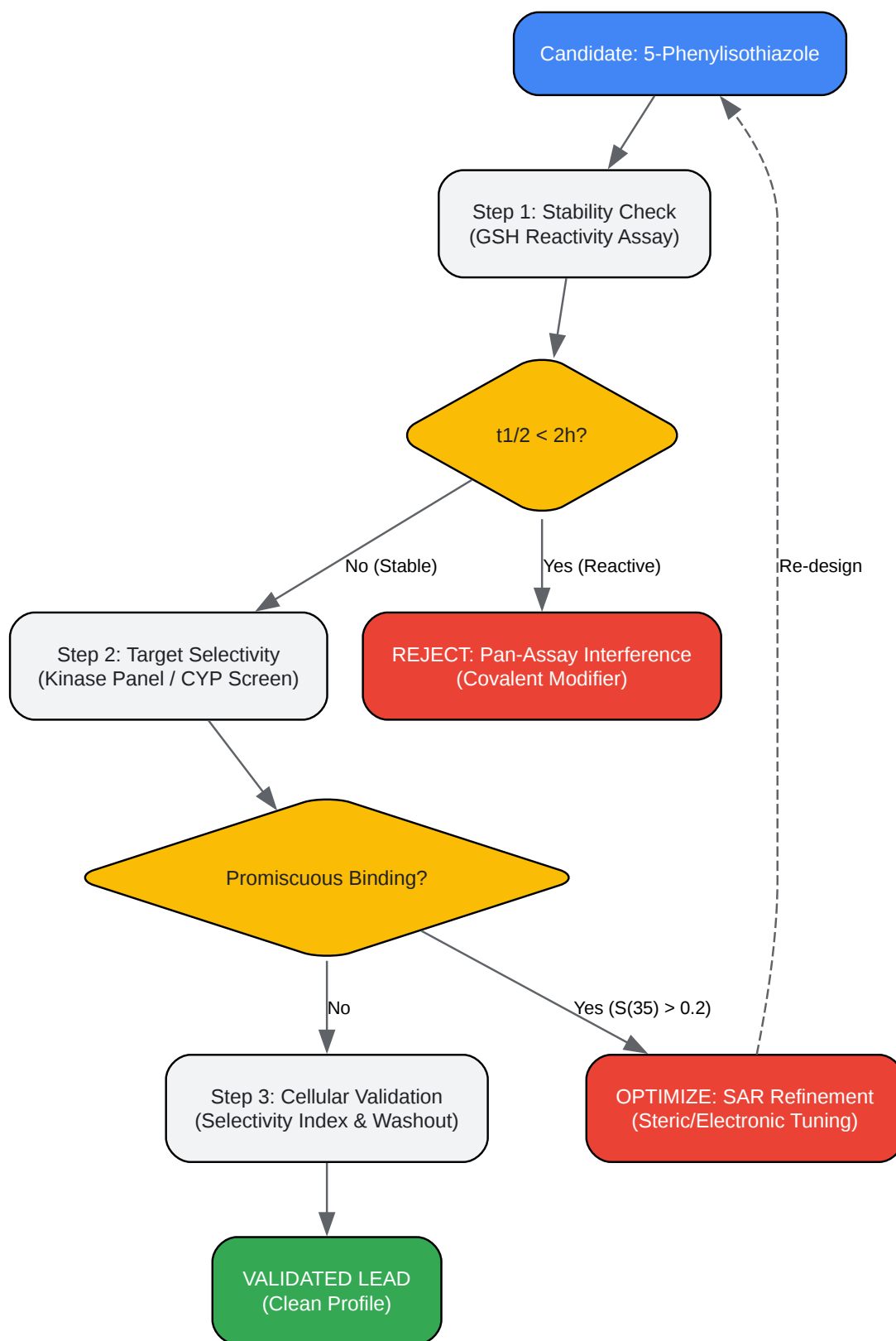
*Interpretation: An ideal **5-phenylisothiazole** derivative must show a "Clean" kinase panel (S(35) < 0.15) and negligible glutathione (GSH) reactivity to be considered a drug candidate rather than a toxicant.*

Assessment Methodologies: The "How-To" Workflows

To rigorously validate the off-target profile, we employ a tri-layered assessment strategy: In Silico Prediction, Biochemical Profiling, and Chemoproteomic Validation.

Workflow Visualization

The following diagram outlines the decision tree for assessing **5-phenylisothiazole** promiscuity.



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Figure 1: Hierarchical workflow for filtering non-selective isothiazole derivatives.

Detailed Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To rule out non-specific covalent modification (PAINS) caused by the isothiazole N-S bond opening.

Reagents:

- Test Compound (10 mM in DMSO)
- Reduced L-Glutathione (GSH)
- Phosphate Buffer (PBS, pH 7.4)
- Internal Standard (e.g., Indomethacin)

Procedure:

- Preparation: Dilute Test Compound to 50 μM in PBS (pH 7.4) containing 500 μM GSH (1:10 molar ratio).
- Incubation: Incubate at 37°C.
- Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
- Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.
- Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the [M+GSH] adduct mass.
- Calculation: Plot $\ln[\text{Concentration}]$ vs. Time to determine the pseudo-first-order rate constant () and half-life ().
 - Acceptance Criteria:

hours indicates metabolic stability.

Protocol B: Differential Cytotoxicity (Selectivity Index)

Purpose: To distinguish between specific target engagement (e.g., antifungal/kinase) and general mammalian toxicity.

Procedure:

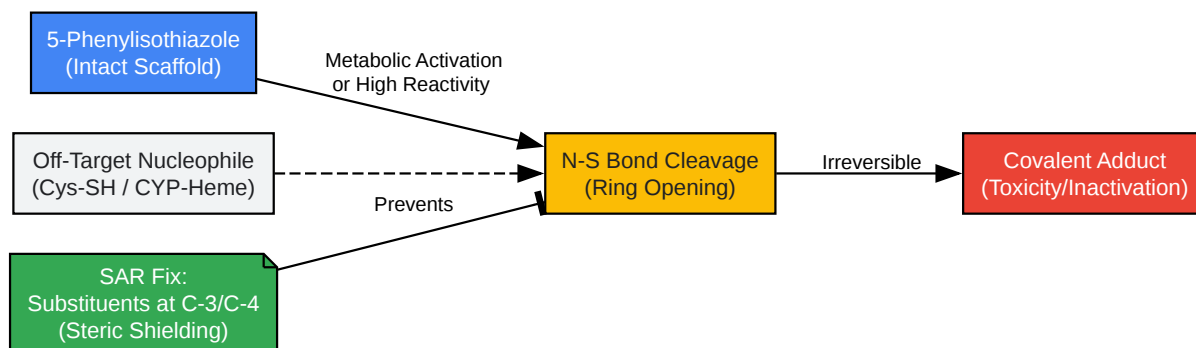
- Cell Lines:
 - Target: Fungal strain (e.g., *C. albicans*) or Cancer line (e.g., c-Met driven MKN-45).
 - Counter-Screen: Normal Human Fibroblasts (HFF-1) or Hepatocytes (HepG2).
- Seeding: Seed cells in 96-well plates (5,000 cells/well). Adhere for 24h.
- Treatment: Treat with serial dilutions of **5-phenylisothiazole** (0.01 μ M to 100 μ M) for 72h.
- Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.
- Data Analysis:
 - Calculate

for both lines.[\[1\]](#)
 - Selectivity Index (SI) =

.
 - Benchmark: An SI > 10 is required for early leads; SI > 50 is preferred for clinical candidates.

Mechanistic Visualization: Isothiazole Ring Opening

Understanding the chemical basis of off-target toxicity is crucial for SAR (Structure-Activity Relationship) optimization.



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Figure 2: Mechanism of ring-opening toxicity and SAR strategies to prevent it.

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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